5-Isopropylthio-pyrrolidin-2-one
Description
Properties
Molecular Formula |
C7H13NOS |
|---|---|
Molecular Weight |
159.25 g/mol |
IUPAC Name |
5-propan-2-ylsulfanylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NOS/c1-5(2)10-7-4-3-6(9)8-7/h5,7H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
XIOUZFQBCHCAJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1CCC(=O)N1 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
5-Isopropylthio-pyrrolidin-2-one belongs to the pyrrolidine family, characterized by a five-membered nitrogen-containing ring. The presence of the isopropylthio group enhances its lipophilicity and potential interactions with biological targets. The compound's structure allows for diverse functionalization, making it a versatile scaffold in medicinal chemistry.
Drug Discovery
Pyrrolidine derivatives, including this compound, are extensively utilized in drug discovery due to their ability to modulate biological activity through structural variations. They serve as scaffolds for developing new drugs targeting various diseases, including:
- Anticancer Agents : Compounds with pyrrolidine structures have shown promising anticancer activity. For instance, derivatives have been tested against various cancer cell lines, demonstrating selective cytotoxicity and potential for further development into therapeutic agents .
- Antimicrobial Activity : Research indicates that pyrrolidine derivatives can exhibit significant antimicrobial properties against multidrug-resistant strains of bacteria. The 5-isopropylthio substitution may enhance this activity, making it a candidate for developing new antibiotics .
Central Nervous System Effects
Some studies have explored the central analgesic properties of pyrrolidine compounds, including this compound. These compounds have been evaluated for their ability to bind to opioid receptors, which play a crucial role in pain modulation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its stereochemistry and the nature of substituents on the pyrrolidine ring. Detailed SAR studies have shown that variations in substituents can lead to significant differences in potency and selectivity against biological targets .
Case Studies
Several case studies highlight the efficacy of pyrrolidine derivatives:
- A study identified novel pyrrolidine-2,3-diones as inhibitors of PBP3 in Pseudomonas aeruginosa, showcasing the potential of pyrrolidine scaffolds in combating antibiotic resistance .
- Another investigation into 5-oxopyrrolidine derivatives demonstrated potent anticancer activity against A549 lung cancer cells, suggesting that similar modifications on the pyrrolidine ring could yield effective therapeutic agents .
Synthetic Approaches
The synthesis of this compound can be achieved through various methods, including microwave-assisted organic synthesis (MAOS), which enhances efficiency and aligns with green chemistry principles . This approach allows for rapid exploration of different derivatives and their biological evaluations.
Data Tables
| Application Area | Specific Use Case | Biological Activity |
|---|---|---|
| Drug Discovery | Anticancer agents | Selective cytotoxicity |
| Antimicrobial Development | Antibiotics against multidrug-resistant bacteria | Significant antimicrobial activity |
| CNS Research | Analgesic properties | Opioid receptor binding |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key properties of 5-isopropylthio-pyrrolidin-2-one and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | PSA (Ų) | LogP | Key Substituent |
|---|---|---|---|---|---|---|
| This compound | 120258-00-6 | C₇H₁₃NOS | 159.249 | 54.4 | 1.69 | Isopropylthio (-S-iPr) |
| (R)-5-(Aminomethyl)pyrrolidin-2-one | 173336-98-6 | C₅H₁₀N₂O | 114.147 | 52.6 | -0.3 | Aminomethyl (-CH₂NH₂) |
| 5-Methyl-2-pyrrolidone | 108-27-0 | C₅H₉NO | 99.13 | 29.1 | 0.45 | Methyl (-CH₃) |
| (5S)-5-(Azidomethyl)pyrrolidin-2-one | 145414-30-8 | C₅H₈N₄O | 140.143 | 67.8 | 0.12 | Azidomethyl (-CH₂N₃) |
| 5-((Isopropylamino)methyl)pyrrolidin-2-one | 1177316-08-3 | C₈H₁₆N₂O | 156.23 | 41.6 | 1.02 | Isopropylaminomethyl (-CH₂NH-iPr) |
Key Observations :
- Lipophilicity : The isopropylthio group in this compound confers higher LogP (1.69) compared to analogs like 5-methyl-2-pyrrolidone (LogP 0.45) or azidomethyl derivatives (LogP 0.12) .
- Reactivity: The azidomethyl and aminomethyl derivatives are more reactive due to functional groups (-N₃ and -NH₂) that participate in click chemistry or nucleophilic reactions, unlike the thioether group in this compound .
Q & A
Q. What are the optimal synthetic routes for 5-Isopropylthio-pyrrolidin-2-one, and how can reaction parameters be systematically optimized?
- Methodological Answer : A factorial design approach is recommended to optimize reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a 2^k factorial design can identify interactions between variables and determine optimal conditions . Post-synthesis, validate purity using HPLC (High-Performance Liquid Chromatography) coupled with mass spectrometry (MS) to confirm molecular weight and detect byproducts. Process control tools, such as real-time monitoring of reaction kinetics via FTIR spectroscopy, can enhance reproducibility .
Q. Which spectroscopic methods are most effective for characterizing this compound, and how should data interpretation account for structural features?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the pyrrolidinone ring and isopropylthio side chain. For instance, the carbonyl group (C=O) in the pyrrolidinone ring typically appears at ~170 ppm in ¹³C NMR. Infrared (IR) spectroscopy can validate sulfur-containing functional groups (C-S stretching at ~600–700 cm⁻¹). Cross-validate results with X-ray crystallography if crystalline derivatives are available .
Advanced Research Questions
Q. How can computational chemistry methods be integrated with experimental data to elucidate reaction mechanisms involving this compound?
- Methodological Answer : Combine Density Functional Theory (DFT) calculations with kinetic studies to model transition states and energy barriers. For example, simulate nucleophilic substitution pathways at the thioether group using software like Gaussian or ORCA. Validate computational predictions with isotopic labeling experiments (e.g., ³⁴S) and kinetic isotope effects (KIE) .
Q. What strategies are recommended for resolving contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?
- Methodological Answer : Conduct a meta-analysis of published data to identify variables causing discrepancies (e.g., solvent purity, measurement techniques). Replicate key studies under controlled conditions using standardized protocols (e.g., USP guidelines for solubility testing). Apply multivariate regression to isolate confounding factors .
Q. How should researchers design experiments to investigate the stability and degradation pathways of this compound under various environmental conditions?
- Methodological Answer : Use a pre-test/post-test design with accelerated stability testing (e.g., 40°C/75% RH for 6 months per ICH Q1A guidelines). Analyze degradation products via LC-MS/MS and compare with stress-testing outcomes (e.g., oxidative, photolytic conditions). Incorporate kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .
Q. What interdisciplinary approaches are effective for studying the biological activity of this compound derivatives?
- Methodological Answer : Combine medicinal chemistry (e.g., structure-activity relationship studies) with molecular docking to identify potential protein targets. Validate in vitro using enzyme inhibition assays (e.g., IC₅₀ determination) and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling. Cross-reference with cheminformatics databases to avoid redundancy in compound screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
